
2,6-Dibromo-4-chlorophenol
概要
説明
2,6-Dibromo-4-chlorophenol is a useful research compound. Its molecular formula is C6H3Br2ClO and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2863. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Degradation in Methanogenic Conditions
Häggblom, Rivera, and Young (1993) explored the degradation of chlorinated phenols, including 2,6-dichlorophenol, under methanogenic conditions. This process involved sequential dechlorination to 2-chlorophenol and phenol, ultimately mineralizing to methane and carbon dioxide. This study suggests the potential of methanogenic degradation in treating chlorinated phenols in environmental contexts (Häggblom, Rivera, & Young, 1993).
2. Adsorption Studies
Altarawneh et al. (2008) investigated the interaction between 2-chlorophenol and the Cu(111) surface, providing insights into the catalyzed formation of dioxin compounds. This research could be relevant for understanding the surface interactions of similar chlorophenols like 2,6-dibromo-4-chlorophenol (Altarawneh et al., 2008).
3. Plasma Assisted Degradation
Dojčinović et al. (2008) studied the plasma-assisted degradation of chlorophenols, including 2,6-dichlorophenol, in water. This suggests a potential application for plasma technology in the degradation of this compound (Dojčinović et al., 2008).
4. Catalytic Hydrodechlorination
Zhou, Li, and Lim (2010) explored the dechlorination of chlorophenols using Pd/Fe nanoparticles, which could be relevant for the treatment of this compound in water purification processes (Zhou, Li, & Lim, 2010).
5. Photocatalytic Degradation
Lin et al. (2018) studied the photocatalytic degradation of 2-chlorophenol using copper-doped titanium dioxide. This research indicates the potential of similar photocatalytic methods for degrading compounds like this compound (Lin et al., 2018).
作用機序
Target of Action
It is known to be used as a flame retardant and an antimicrobial agent , suggesting that its targets may be related to these functions.
Mode of Action
As a flame retardant, it likely disrupts the combustion process, reducing the flammability of the materials it is applied to. As an antimicrobial agent, it may interfere with essential biological processes in bacteria and fungi, leading to their death or growth inhibition .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
As a flame retardant, it likely alters the physical properties of materials to reduce their flammability. As an antimicrobial agent, it likely causes cellular damage or dysfunction in bacteria and fungi, inhibiting their growth or causing their death .
Action Environment
The action of 2,6-Dibromo-4-chlorophenol can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the presence of other materials, temperature, and oxygen availability. Its antimicrobial activity can be influenced by factors such as pH, temperature, and the presence of other microorganisms . It is also known to slowly decompose in air .
Safety and Hazards
特性
IUPAC Name |
2,6-dibromo-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQOLPTPZDTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201332 | |
| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-13-0 | |
| Record name | Phenol, 2,6-dibromo-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5324-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-4-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dibromo-4-chlorophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TC5SH22G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of a key intermediate of Beraprost using 2,6-Dibromo-4-chlorophenol?
A1: A research paper [] describes a practical and efficient eight-step synthesis of a key intermediate for Beraprost, a drug used to treat pulmonary arterial hypertension. The synthesis leverages this compound as a starting material to construct the tricyclic cyclopent[b]benzofuran core of the Beraprost intermediate. This method is notable for its operational simplicity and scalability, potentially offering a more efficient route for Beraprost production.
Q2: What insights do Raman spectroscopy studies provide about this compound's solid-state interactions?
A2: Research using low-frequency Raman spectroscopy [] on this compound crystals revealed similarities in the number, width, and intensity of spectral lines compared to 2,4-dichloro-6-bromophenol. This similarity suggests that both compounds share a similar crystal structure. Moreover, the study aimed to understand how specific interactions, particularly hydrogen bond formation, influence the vibrational characteristics of the crystal lattice.
Q3: How is this compound used in the synthesis of organobismuth compounds, and what structural information do these compounds reveal?
A3: this compound acts as a ligand in the synthesis of organobismuth compounds like bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth []. X-ray crystallography studies revealed that the bismuth atom in this compound adopts a distorted trigonal bipyramidal geometry. The aryloxy groups, derived from this compound, occupy the axial positions of the bipyramid. This research provides valuable insights into the coordination chemistry of bismuth and the structural features of its complexes.
Q4: Can this compound be used to synthesize polymers, and what characteristics do these polymers exhibit?
A4: Research has demonstrated the successful synthesis of poly(dihalophenylene oxide)s using this compound as a monomer through solid-state thermal decomposition of its manganese complex with an ethylenediamine ligand []. Characterization of the resulting polymers revealed a branched structure with a preference for 1,2-catenation over 1,4-addition in the polymer chain. This finding suggests that the choice of halogen substituents on the phenol monomer can influence the regioselectivity of the polymerization reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


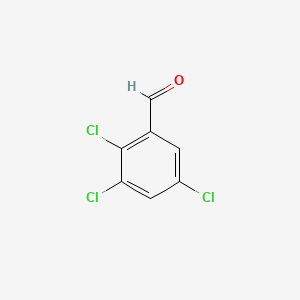

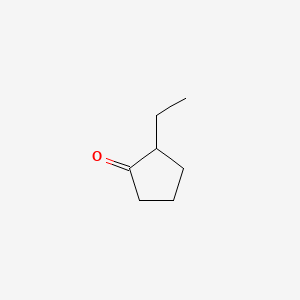
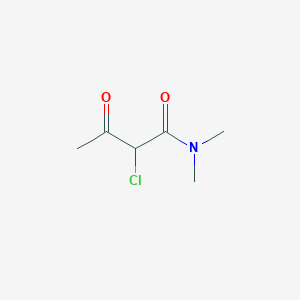




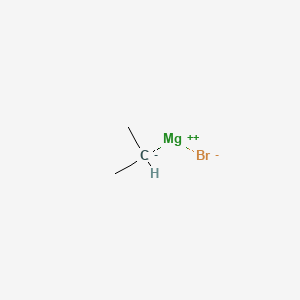
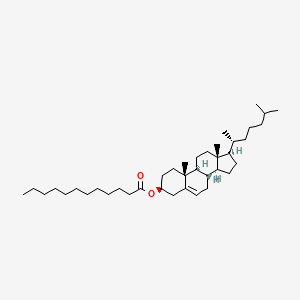


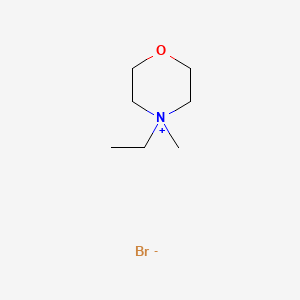
![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)
